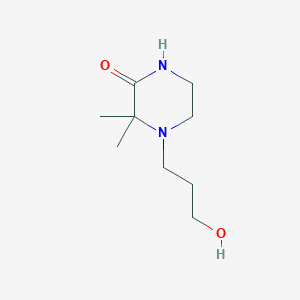
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one, also known as HDP, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields. This compound is a piperazinone derivative that has been found to exhibit unique biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one is not fully understood. However, it has been proposed that 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one may act by disrupting the cell membrane of microorganisms, leading to their death. In addition, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to bind to proteins, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. In addition, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to bind to proteins and alter their conformation, which may have implications for drug discovery and chemical biology.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one in lab experiments is its high purity and yield, which allows for reproducible results. In addition, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to have broad-spectrum antimicrobial activity, making it a useful tool for studying the effects of antimicrobial agents. However, one limitation of using 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one. One area of interest is the development of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one-based antimicrobial agents for use in medicine and agriculture. In addition, further studies are needed to elucidate the mechanism of action of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one and its effects on proteins. Finally, the incorporation of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one into materials for use in various applications, such as drug delivery and tissue engineering, is an area of active research.
Synthesis Methods
The synthesis of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one involves the reaction of 3,3-dimethylpiperazin-2-one with 3-chloropropanol in the presence of a base catalyst. The resulting product is then purified through crystallization. This method has been shown to yield 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one with high purity and yield.
Scientific Research Applications
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been found to have potential applications in various scientific research fields, including drug discovery, chemical biology, and materials science. In drug discovery, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. In chemical biology, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been used as a probe to study protein-ligand interactions. In materials science, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been incorporated into polymers to improve their mechanical properties.
properties
CAS RN |
161459-57-0 |
|---|---|
Product Name |
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one |
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(3-hydroxypropyl)-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-9(2)8(13)10-4-6-11(9)5-3-7-12/h12H,3-7H2,1-2H3,(H,10,13) |
InChI Key |
HRTFIRHLZBOCQX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NCCN1CCCO)C |
Canonical SMILES |
CC1(C(=O)NCCN1CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




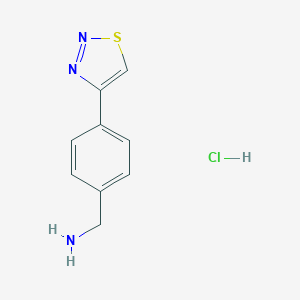
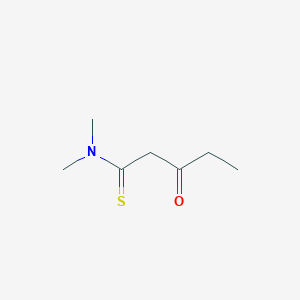
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)
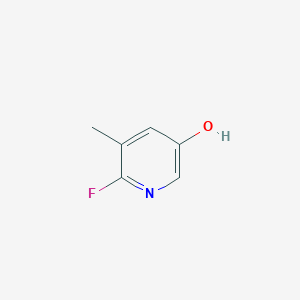
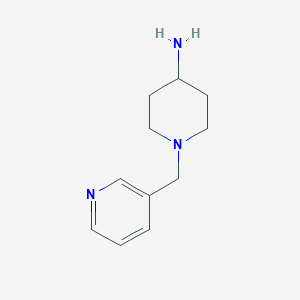






![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)
